

The Diverse Biological Activities of 1-Phenylpiperidin-4-one Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 1-Phenylpiperidin-4-one

Cat. No.: B031807

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For Researchers, Scientists, and Drug Development Professionals

The **1-phenylpiperidin-4-one** scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a wide array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the multifaceted biological activities of **1-phenylpiperidin-4-one** derivatives, with a focus on their anticancer, antimicrobial, analgesic, and anti-inflammatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of this promising class of compounds.

Anticancer Activity

1-Phenylpiperidin-4-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

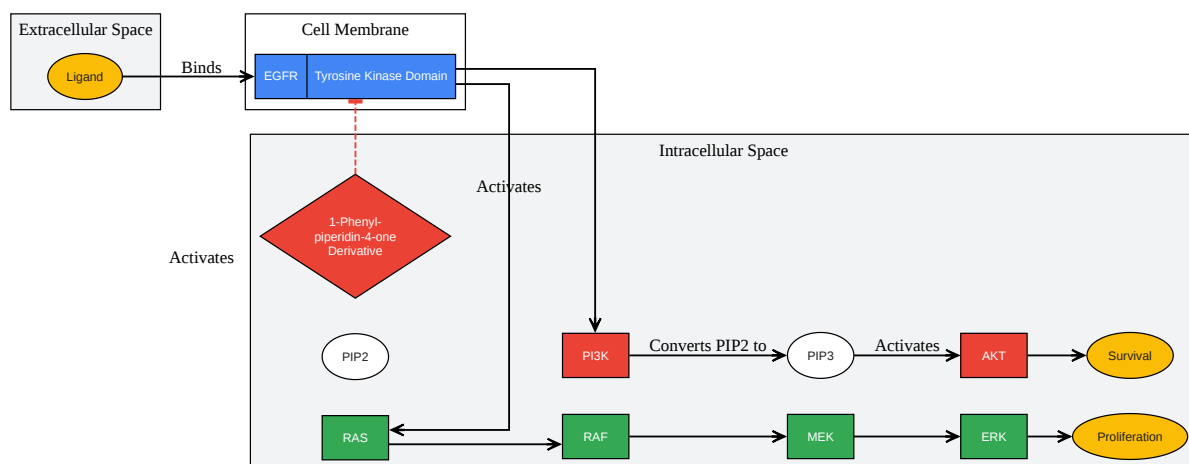
The in vitro cytotoxic activity of various **1-phenylpiperidin-4-one** derivatives is typically evaluated using assays such as the MTT or SRB assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, are a key metric for assessing anticancer potency.

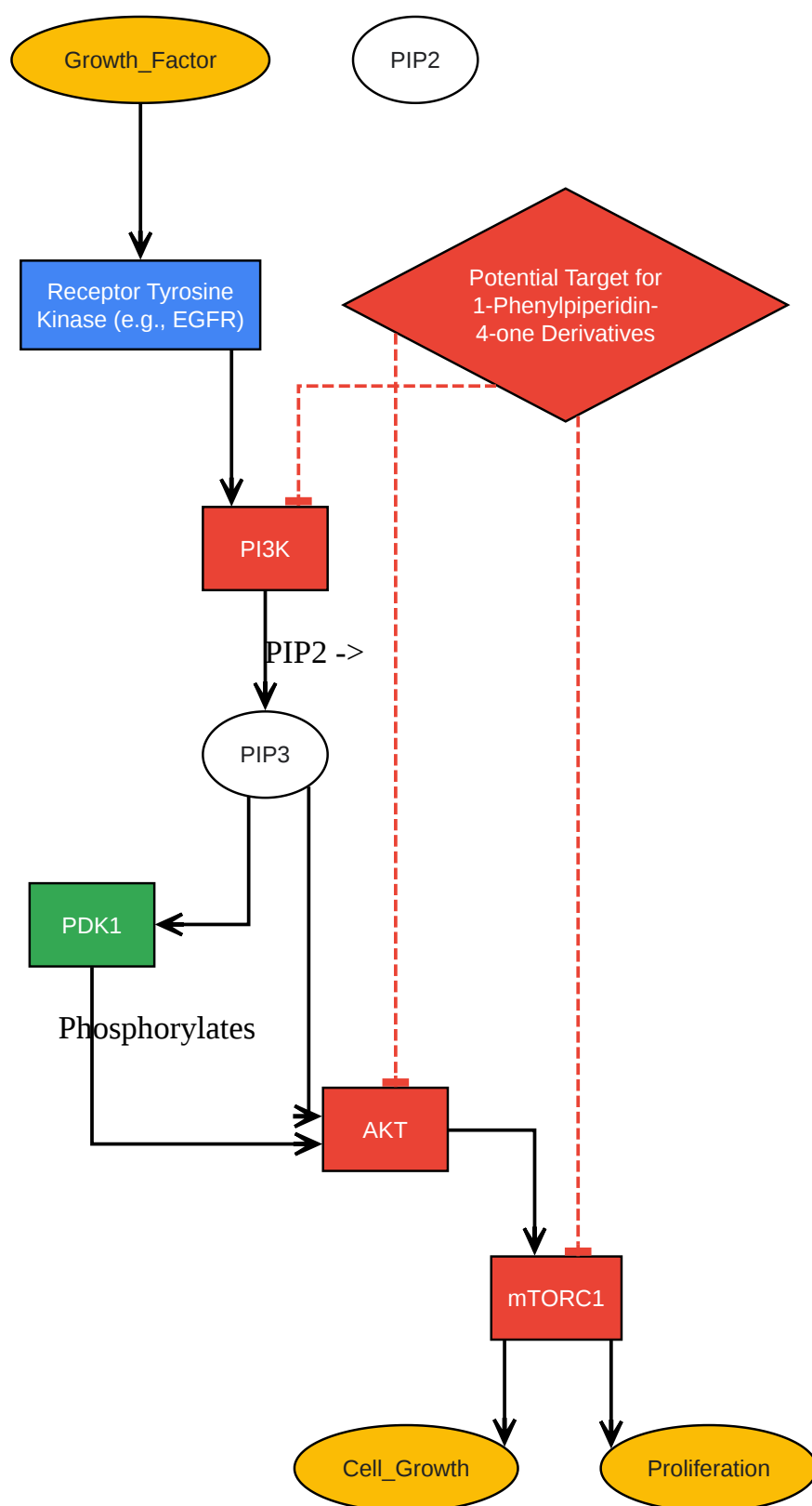
Compound ID	Cancer Cell Line	IC50 (μM)	Reference
6a	Ovarian Cancer (OVCAR3)	>100	[1]
Human Burkitt's Lymphoma (CA46)	>100	[1]	
Breast Cancer (T47d)	31.5	[1]	
Derivative of 1-phenylpiperazine	Lung Cancer (A549)	Not specified (nanomolar range)	[2]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride	Lung Cancer (A549)	32.43	

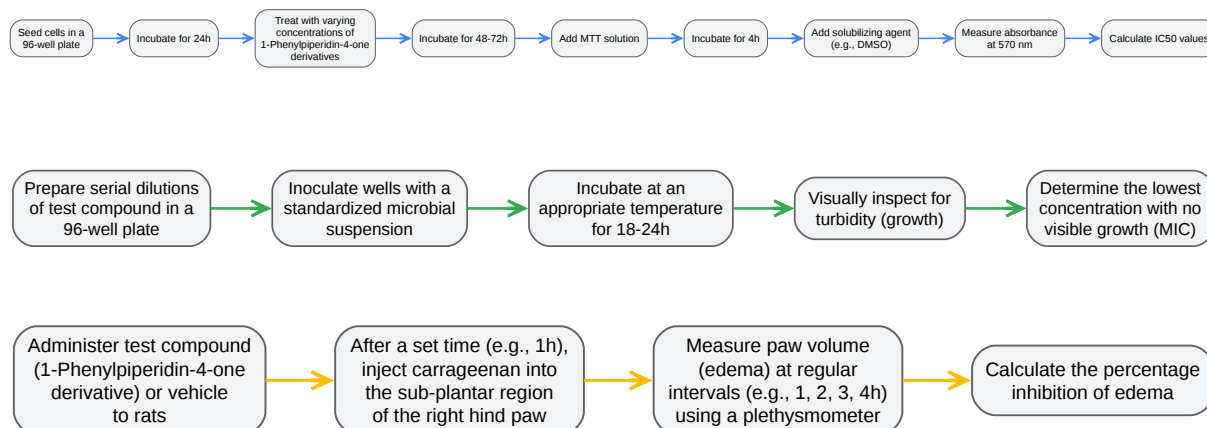
Signaling Pathways in Anticancer Activity

The anticancer effects of **1-phenylpiperidin-4-one** derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. Two of the most notable pathways are the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway.

EGFR Signaling Pathway: The EGFR is a transmembrane protein that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[2][3] Overexpression or mutation of EGFR is a common feature in many cancers, making it an attractive therapeutic target.[2] Certain phenylpiperazine derivatives have been shown to act as EGFR tyrosine kinase inhibitors, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling.[2]







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